2-(3-Bromo-5-fluorophenyl)pyrrolidine
Description
Structural Characterization
Molecular Geometry and Conformational Analysis
2-(3-Bromo-5-fluorophenyl)pyrrolidine adopts a distorted envelope conformation for its pyrrolidine ring, with steric interactions between the substituents and ring atoms dictating its three-dimensional arrangement. The 3-bromo-5-fluorophenyl group introduces electronic and steric effects:
- Bromine (higher priority substituent) occupies the meta position , creating a J-shaped conformation with the pyrrolidine nitrogen.
- Fluorine at the para position exerts weaker steric hindrance but enhances electron-withdrawing effects, polarizing the phenyl ring.
The pyrrolidine ring’s nitrogen atom participates in C–N–C bond angles of approximately 110–115°, deviating from ideal tetrahedral geometry due to ring strain. Computational studies suggest low-energy conformers where the phenyl group adopts a coplanar orientation relative to the pyrrolidine plane, minimizing torsional strain.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₁BrFN |
| Molecular Weight | 244.10 g/mol |
| Key Bond Angles | C–N–C: ~110–115°; C–Br: ~120° |
| Conformation | Distorted envelope (pyrrolidine ring) |
Spectroscopic Identification Techniques
The compound’s structure is validated through nuclear magnetic resonance (NMR) , infrared spectroscopy (IR) , and mass spectrometry (MS) .
NMR Analysis
- ¹H NMR (CDCl₃):
- ¹³C NMR:
IR Spectroscopy
- C–Br Stretch: Strong absorption at 550–600 cm⁻¹ (asymmetric).
- C–F Stretch: Sharp peak at 1225–1250 cm⁻¹ (symmetric).
- N–C Stretch (pyrrolidine): Band at 1050–1100 cm⁻¹ .
Mass Spectrometry
X-ray Crystallographic Studies and Hirshfeld Surface Analysis
Crystallographic studies reveal intermolecular hydrogen bonding and C–H⋯π interactions that govern packing.
Crystal Packing and Intermolecular Interactions
Hirshfeld Surface Analysis
Hirshfeld surfaces highlight dominant interactions:
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 36.9 |
| Br⋯H/H⋯Br | 28.2 |
| C⋯H/H⋯C | 24.3 |
| F⋯H/H⋯F | 10.6 |
This distribution confirms Br⋯H interactions as primary contributors to crystal stability.
Computational Modeling of Electronic Structure and Charge Distribution
Density Functional Theory (DFT) studies elucidate the compound’s electronic properties:
HOMO-LUMO Analysis
- HOMO (Highest Occupied Molecular Orbital): Localized on the pyrrolidine ring, with partial delocalization into the bromophenyl group.
- LUMO (Lowest Unoccupied Molecular Orbital): Dominated by antibonding σ* orbitals of C–Br and C–F bonds, indicating susceptibility to nucleophilic attack at halogen sites.
Charge Distribution
- Bromine: Partially negative charge due to electronegativity, attracting adjacent C–H bonds.
- Fluorine: Strongly electron-withdrawing, polarizing the phenyl ring and enhancing aromaticity.
- Pyrrolidine Nitrogen: Neutral charge, participating in weak intermolecular interactions.
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYNEMKKWJZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds, such as indole derivatives, interact with their targets through various mechanisms, leading to changes in cellular functions. For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities.
Pharmacokinetics
The compound’s molecular weight (244103) and LogP (259) suggest that it may have suitable properties for bioavailability.
Biological Activity
2-(3-Bromo-5-fluorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug discovery, drawing from various research findings.
Chemical Structure and Synthesis
The compound 2-(3-Bromo-5-fluorophenyl)pyrrolidine features a pyrrolidine ring substituted with a bromo and fluoro group on the phenyl moiety. The synthesis typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with pyrrolidine, utilizing methods such as:
- Condensation reactions : These are commonly employed to form the pyrrolidine ring.
- Advanced purification techniques : Ensuring high yields and product quality through methods like chromatography.
Biological Activity Overview
The biological activities of 2-(3-Bromo-5-fluorophenyl)pyrrolidine have been investigated across several domains:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine exhibit notable antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as bromine and fluorine, is believed to enhance these bioactivities.
Anticancer Properties
Pyrrolidine derivatives have also been evaluated for their anticancer potential. Some studies suggest that these compounds may interact with specific molecular targets involved in cancer progression. For instance, the inhibition of certain kinases has been linked to reduced tumor growth in vitro .
Enzyme Inhibition
2-(3-Bromo-5-fluorophenyl)pyrrolidine has shown promise as an inhibitor of enzymes critical in disease pathways. Its structural characteristics may enhance binding affinity to target proteins, potentially leading to therapeutic applications in conditions like diabetes and neurodegenerative diseases .
Study on Antimicrobial Efficacy
A study conducted on various pyrrolidine derivatives, including 2-(3-Bromo-5-fluorophenyl)pyrrolidine, demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens . This highlights the potential of this compound in developing new antibiotics.
Investigation into Anticancer Mechanisms
In a recent investigation focused on pyrrolidine derivatives, it was found that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment . The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for 2-(3-Bromo-5-fluorophenyl)pyrrolidine and related compounds:
Comparison with Similar Compounds
2-Bromo-3-methylpyridine
Structure : Pyridine ring with bromine at position 2 and a methyl group at position 3 (CAS 3430-17-9) .
Key Differences :
- Ring Type : Pyridine (aromatic, nitrogen-containing) vs. pyrrolidine (saturated amine).
- Substituents : Bromine and methyl groups on pyridine vs. bromine, fluorine, and phenyl groups on pyrrolidine.
Properties : - Pyridine derivatives are generally more polar and less basic than pyrrolidines due to aromatic nitrogen.
- Molecular weight: 172.02 g/mol (vs. ~251.1 g/mol for the target compound).
(3-Bromo-5-fluorophenyl)methanamine Hydrochloride
Structure : Benzylamine derivative with bromine and fluorine substituents on the phenyl ring, in hydrochloride salt form .
Key Differences :
- Backbone : Primary amine (-NH₂) vs. pyrrolidine (secondary amine ring).
- Solubility : The hydrochloride salt form enhances water solubility compared to the free base form of the target compound.
Properties : - Molecular weight: 246.48 g/mol (vs. ~251.1 g/mol).
3-Bromo-5-(4-fluorophenyl)pyridine
Structure : Pyridine ring with bromine at position 3 and a 4-fluorophenyl group at position 5 (CAS 675590-04-2) .
Key Differences :
- Aromatic System : Pyridine vs. pyrrolidine-phenyl hybrid.
- Substituent Position : Fluorine is on the para position of the attached phenyl (vs. meta on the target compound).
Properties : - Molecular weight: 264.09 g/mol.
- The pyridine ring’s electron-deficient nature may alter binding affinity in biological systems compared to pyrrolidine derivatives.
1-(1-Phenylcyclohexyl)pyrrolidine
Structure : Pyrrolidine attached to a phenylcyclohexyl group ().
Key Differences :
- Substituent Complexity : Bulky cyclohexyl-phenyl group vs. bromo-fluorophenyl.
- Biological Activity : This compound exhibits CNS activity (e.g., self-administration in monkeys), suggesting that pyrrolidine derivatives with aromatic substituents may interact with neurological targets .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Reactivity : Pyrrolidine derivatives like the target compound may undergo acid-mediated ring-opening reactions, as seen in related systems . This could impact stability in acidic environments.
- Biological Potential: highlights pyrrolidine derivatives in CNS studies, suggesting that the bromo-fluorophenyl substitution might confer affinity for neurological targets, though specific data is lacking .
- Electronic Effects : The electron-withdrawing bromine and fluorine substituents on the phenyl ring likely reduce electron density on the pyrrolidine nitrogen, affecting its basicity and interaction with biological receptors.
Preparation Methods
Starting Materials
- 3-Bromo-5-fluorobenzaldehyde: aromatic aldehyde with bromine and fluorine substituents.
- Pyrrolidine: a five-membered nitrogen-containing heterocycle.
- Solvents such as ethanol, toluene, or other organic solvents.
- Catalysts or reagents for condensation or reductive amination (e.g., acids, bases, or reducing agents).
Synthetic Procedure
Step 1: Condensation Reaction
- The reaction begins with the condensation of 3-bromo-5-fluorobenzaldehyde and pyrrolidine.
- This step forms an imine intermediate via nucleophilic attack of the pyrrolidine nitrogen on the aldehyde carbonyl carbon.
- The reaction is typically carried out in an organic solvent under reflux conditions for several hours (e.g., 3–8 hours).
Step 2: Reduction of Imine
- The imine intermediate is then reduced to the corresponding secondary amine.
- Common reducing agents include sodium borohydride or catalytic hydrogenation.
- This step yields 2-(3-bromo-5-fluorophenyl)pyrrolidine.
Step 3: Purification
- The crude product is purified by column chromatography using silica gel.
- Elution solvents typically include mixtures of petroleum ether and ethyl acetate in varying ratios (e.g., 5:1 to 10:1).
- Purification ensures removal of side products and unreacted starting materials.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Condensation | Reflux in ethanol or toluene, 3–8 h | Efficient imine formation; solvent choice affects yield |
| Reduction | NaBH4 in methanol or catalytic hydrogenation | Mild conditions preserve halogen substituents |
| Purification | Silica gel chromatography, petroleum ether/ethyl acetate | Achieves high purity, diastereomer separation if needed |
Related Synthetic Approaches and Analogous Methods
Although direct literature on 2-(3-Bromo-5-fluorophenyl)pyrrolidine synthesis is limited, analogous pyrrolidine derivatives with halogenated phenyl groups have been synthesized using similar methodologies:
Grignard Reaction Approach: In the synthesis of related compounds like R-2-(2,5-difluorophenyl)pyrrolidine, pyrrolidone is first converted to tert-butyl pyrrolidone formate, which then reacts with a Grignard reagent derived from halogenated bromobenzenes. Subsequent acid-catalyzed dehydration and reduction steps yield the target pyrrolidine with high enantioselectivity.
-Rearrangement and Spirocyclization: For complex pyrrolidine derivatives, rearrangement reactions between diazo compounds and amines under mild conditions have been reported, facilitating the construction of pyrrolidinyl spiro compounds with good yields and functional group tolerance.
These methods highlight the versatility of pyrrolidine ring formation and functionalization strategies, which can be adapted for the synthesis of 2-(3-Bromo-5-fluorophenyl)pyrrolidine.
Research Findings and Yield Data
While specific yield data for 2-(3-Bromo-5-fluorophenyl)pyrrolidine are scarce, related pyrrolidine syntheses report:
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Conditions | Outcome/Notes |
|---|---|---|---|
| Aromatic aldehyde selection | Use of 3-bromo-5-fluorobenzaldehyde | Commercially available or synthesized | Provides halogenated phenyl moiety |
| Condensation | Reaction with pyrrolidine to form imine intermediate | Reflux in ethanol/toluene, 3–8 h | Efficient imine formation |
| Reduction | Reduction of imine to secondary amine | NaBH4 in methanol or catalytic hydrogenation | Preserves halogen substituents |
| Purification | Chromatographic separation | Silica gel, petroleum ether/ethyl acetate | High purity, removal of impurities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-5-fluorophenyl)pyrrolidine?
- Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated aryl precursors and pyrrolidine derivatives. Key steps include bromine/fluorine-directed metalation of the aryl ring and subsequent coupling with a pyrrolidine scaffold. Reaction conditions (e.g., Pd catalysts, bases like K2CO3, and solvents such as THF) must be optimized to minimize side products like dehalogenated byproducts . Alternative methods include nucleophilic substitution of 3-bromo-5-fluorophenyl intermediates with pyrrolidine under controlled pH to avoid ring-opening side reactions .
Q. How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization?
- Answer :
- NMR : 1H/13C NMR can identify substituent positions on the pyrrolidine ring and aryl group via coupling patterns (e.g., fluorine-induced splitting in 19F NMR) .
- XRD : Single-crystal X-ray diffraction (using SHELX programs like SHELXL) provides unambiguous confirmation of stereochemistry and bond lengths, critical for distinguishing between regioisomers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects halogen loss during ionization .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on 2-(3-Bromo-5-fluorophenyl)pyrrolidine?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify reactive sites. For example, bromine’s electron-withdrawing effect directs electrophiles to the meta position relative to fluorine. Validation involves comparing computed activation energies with experimental yields of substitution products .
Q. What strategies mitigate contradictions between crystallographic data and spectroscopic results?
- Answer : Discrepancies (e.g., bond-length variations in XRD vs. NMR-derived NOE distances) arise from dynamic effects in solution vs. solid-state rigidity. Hybrid approaches include:
- Temperature-Dependent NMR : Assess conformational flexibility in solution.
- Twinning Analysis in XRD : Use SHELXD to resolve overlapping electron densities in disordered crystals .
- Solid-State NMR : Cross-validate crystallographic data with 13C CP/MAS NMR .
Q. How can the compound’s stability under oxidative or thermal conditions be systematically evaluated?
- Answer :
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under nitrogen/air atmospheres.
- Accelerated Stability Testing : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) for 4–8 weeks, monitoring degradation via HPLC-MS.
- Radical Scavenger Studies : Add antioxidants (e.g., BHT) to reaction mixtures to identify oxidative pathways .
Q. What in vitro assays are suitable for assessing its biopharmaceutical potential?
- Answer :
- CYP450 Inhibition : Fluorescence-based assays using human liver microsomes to evaluate metabolic interference.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction.
- Permeability : Caco-2 cell monolayers predict intestinal absorption. Fluorine’s electronegativity often enhances membrane penetration .
Methodological Challenges
Q. How to optimize reaction conditions for introducing functional groups to the pyrrolidine ring without aryl-ring degradation?
- Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines) during functionalization.
- Low-Temperature Conditions : Reduce side reactions (e.g., −78°C in THF with LDA as a base).
- Catalytic Systems : Use Pd-NHC catalysts for selective cross-couplings, minimizing aryl-bromine cleavage .
Q. What analytical workflows resolve overlapping signals in NMR spectra caused by fluorine’s magnetic anisotropy?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
